

Application Note: Quantification of Heveaflavone using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Heveaflavone	
Cat. No.:	B112779	Get Quote

Introduction

Heveaflavone, a biflavonoid found in plants such as Selaginella doederleinii and Hevea brasiliensis, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of **heveaflavone** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **heveaflavone**.

Analytical Method

The separation and quantification of **heveaflavone** were achieved using a C18 reversed-phase column with a gradient elution system. The mobile phase consists of a mixture of acetonitrile and water containing 0.5% acetic acid. Detection is performed using a UV-Vis detector, leveraging the characteristic UV absorbance of flavonoids.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in Table 1.

Table 1: HPLC Instrumentation and Conditions



Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	Water with 0.5% Acetic Acid
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	330 nm

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	60	40
20	40	60
40	20	80
45	20	80
50	60	40
55	60	40

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters demonstrate the method is suitable for its intended purpose.[1]

Table 3: Method Validation Data



Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Precision (RSD%)	< 2%
Accuracy (Recovery %)	90.1% - 102.5%
Limit of Detection (LOD)	0.2 - 1.17 μg/mL
Limit of Quantification (LOQ)	0.6 - 3.5 μg/mL

Experimental Protocols

- 1. Standard Solution Preparation
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of heveaflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- 2. Sample Preparation (from Plant Material)
- Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
- \bullet Filtration: Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- 3. Chromatographic Analysis
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject 10 μL of the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area corresponding to heveaflavone.





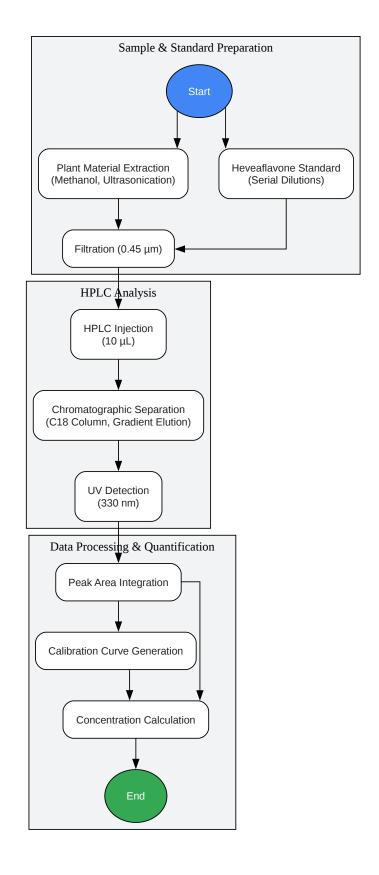


4. Quantification

- Construct a calibration curve by plotting the peak area of the **heveaflavone** standards against their known concentrations.
- Determine the concentration of **heveaflavone** in the samples by interpolating their peak areas on the calibration curve.

Visualizations





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Caption: Workflow for Heveaflavone Quantification by HPLC.



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References

- 1. tandfonline.com [tandfonline.com]
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